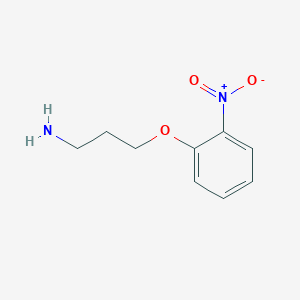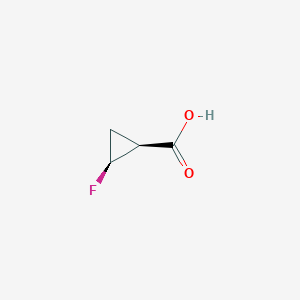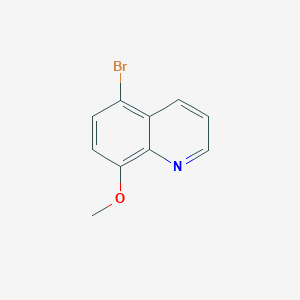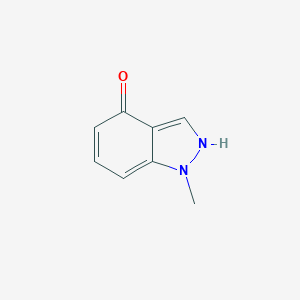
2,4-Dibromo-3-methyl-5-phenylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-methyl-5-phenylthiophene (DBMPT) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. DBMPT belongs to the class of thiophene derivatives and is known for its broad range of biological activities.
作用机制
The mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood. However, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines.
生化和生理效应
2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been found to inhibit the replication of the hepatitis C virus by inhibiting viral RNA synthesis. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its broad range of biological activities. 2,4-Dibromo-3-methyl-5-phenylthiophene has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using 2,4-Dibromo-3-methyl-5-phenylthiophene in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for research on 2,4-Dibromo-3-methyl-5-phenylthiophene. One of the potential areas of research is the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene. Further studies are also needed to investigate the potential side effects of 2,4-Dibromo-3-methyl-5-phenylthiophene and its safety profile. Additionally, the synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene can be optimized to reduce the cost and increase the yield, making it more accessible for research purposes.
Conclusion:
In conclusion, 2,4-Dibromo-3-methyl-5-phenylthiophene is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. 2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Although the mechanism of action of 2,4-Dibromo-3-methyl-5-phenylthiophene is not fully understood, studies have suggested that 2,4-Dibromo-3-methyl-5-phenylthiophene exerts its biological activities by inhibiting various enzymes and signaling pathways. The complex synthesis method of 2,4-Dibromo-3-methyl-5-phenylthiophene is one of the limitations for its use in lab experiments. However, the broad range of biological activities of 2,4-Dibromo-3-methyl-5-phenylthiophene makes it a promising candidate for drug development. Future research on 2,4-Dibromo-3-methyl-5-phenylthiophene should focus on the development of 2,4-Dibromo-3-methyl-5-phenylthiophene-based drugs, elucidation of its mechanism of action, investigation of its potential side effects, and optimization of its synthesis method.
合成方法
2,4-Dibromo-3-methyl-5-phenylthiophene can be synthesized through various methods, including the reaction of 2,4-dibromothiophene with 3-methyl-5-phenylthiophene in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-5-phenylthiophene with 2,4-dibromo-1,3,5-trimethylbenzene in the presence of a strong base. The synthesis of 2,4-Dibromo-3-methyl-5-phenylthiophene is a multi-step process that requires expertise in organic chemistry.
科学研究应用
2,4-Dibromo-3-methyl-5-phenylthiophene has been extensively studied for its biological activities such as anti-inflammatory, anticancer, and antiviral properties. In vitro studies have shown that 2,4-Dibromo-3-methyl-5-phenylthiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-Dibromo-3-methyl-5-phenylthiophene has also been shown to inhibit the replication of the hepatitis C virus. Furthermore, 2,4-Dibromo-3-methyl-5-phenylthiophene has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
CAS 编号 |
40196-71-2 |
|---|---|
产品名称 |
2,4-Dibromo-3-methyl-5-phenylthiophene |
分子式 |
C11H8Br2S |
分子量 |
332.06 g/mol |
IUPAC 名称 |
2,4-dibromo-3-methyl-5-phenylthiophene |
InChI |
InChI=1S/C11H8Br2S/c1-7-9(12)10(14-11(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI 键 |
CHGLLFAFVXHTSP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
规范 SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



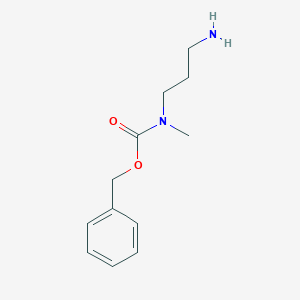
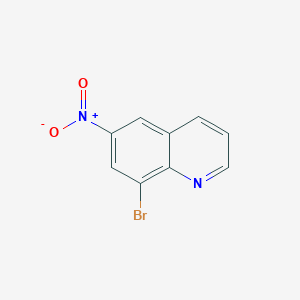
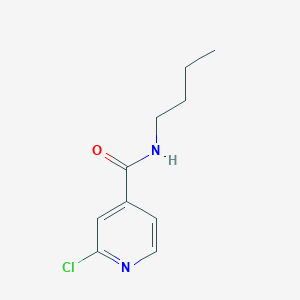
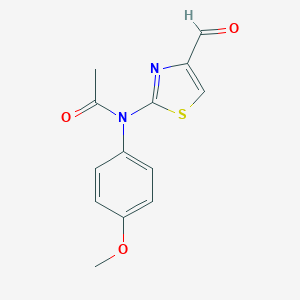
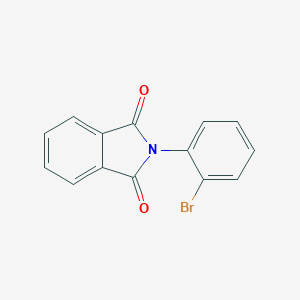
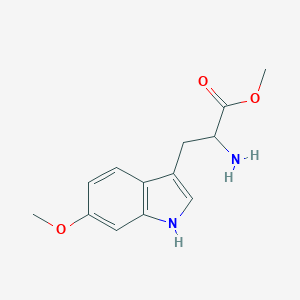
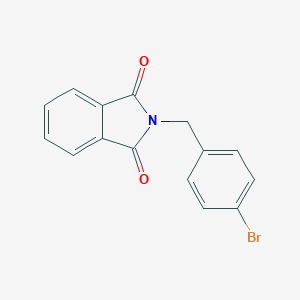
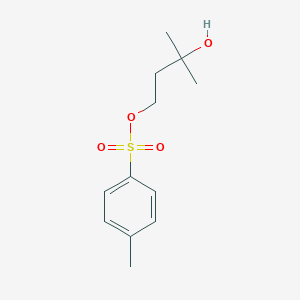
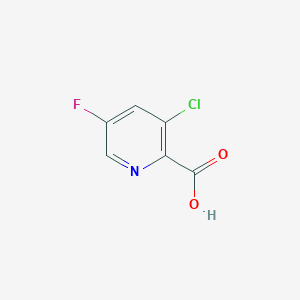
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
